

4,7,10,13-Tetraoxahexadeca-1,15-diyne chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4,7,10,13-Tetraoxahexadeca-1,15-diyne

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An In-Depth Technical Guide to **4,7,10,13-Tetraoxahexadeca-1,15-diyne**: A Homobifunctional PEG Linker for Advanced Applications

Executive Summary

4,7,10,13-Tetraoxahexadeca-1,15-diyne is a highly versatile homobifunctional crosslinker that has become an indispensable tool in modern chemical biology, drug development, and materials science. Its structure is elegantly simple and functional: a hydrophilic tetraethylene glycol (PEG4) spacer is flanked by two terminal alkyne groups. This unique architecture allows for the covalent linkage of two azide-modified molecules through the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The PEG spacer not only enhances aqueous solubility but also provides flexibility and optimal spatial separation between the conjugated moieties. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its key applications for researchers and development professionals.

Chemical Identity and Structure

A precise understanding of the molecule's nomenclature and structure is fundamental to its effective application.


Nomenclature

- Systematic Name: **4,7,10,13-Tetraoxahexadeca-1,15-diyne**.
- IUPAC Name: 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]prop-1-yne.[1]
- Common Synonyms: Alkyne-PEG4-Alkyne, Bis-propargyl-PEG3.[1][2]
- CAS Number: 126422-58-0.[1][2][3]

Chemical Structure

The functionality of **4,7,10,13-Tetraoxahexadeca-1,15-diyne** is a direct result of its three key structural components:

- Terminal Alkyne Groups: These are the reactive handles for the CuAAC reaction, enabling highly specific conjugation to azide-containing molecules.
- Ether Linkages: The oxygen atoms within the backbone are stable and maintain the integrity of the linker under a wide range of biological and chemical conditions.
- Ethylene Glycol Repeats: The four ethylene glycol units form a flexible, hydrophilic PEG4 spacer that improves the solubility of the entire conjugate and can reduce the immunogenicity of attached biomolecules.

Chemical structure of 4,7,10,13-Tetraoxahexadeca-1,15-diyne *Figure 1: 2D Chemical Structure of 4,7,10,13-Tetraoxahexadeca-1,15-diyne.*

Physicochemical Properties

The following table summarizes the key quantitative properties of the molecule, which are critical for experimental design and execution.

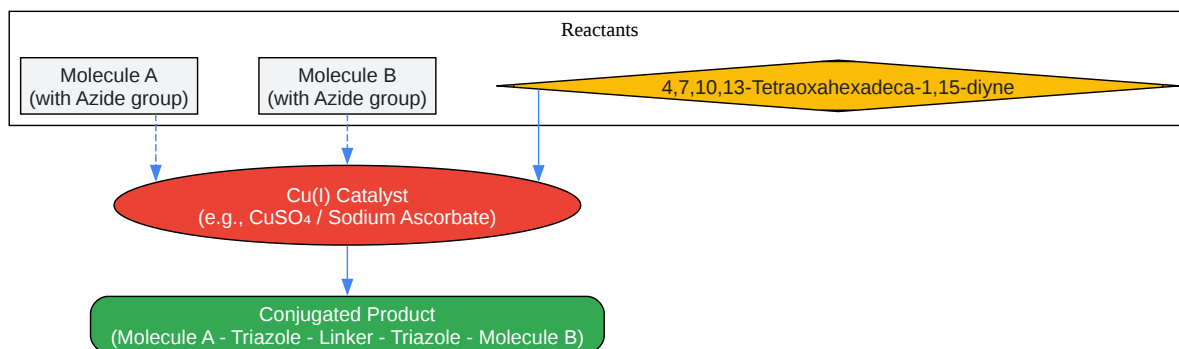
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ O ₄	[1][3]
Molecular Weight	226.27 g/mol	[1][3]
CAS Number	126422-58-0	[1][2][3]
XLogP3-AA (LogP)	-0.1	[1]
Purity (Typical)	>95%	[3]
Recommended Storage	Sealed in a dry environment at 2-8°C	[2]

Core Utility: A Homobifunctional Click Chemistry Linker

The primary utility of this molecule lies in its role as a linker in click chemistry. The terminal alkynes are poised for the CuAAC reaction, which forms a stable triazole ring upon reaction with an azide. Because the molecule has two such alkyne groups, it can be used to "click" together two separate azide-functionalized substrates, or to crosslink multiple azide-functionalized molecules into a larger assembly.

The choice of this linker is driven by several factors:

- **Reaction Specificity:** The CuAAC reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, allowing for precise conjugation even in complex biological mixtures.
- **Efficiency and Kinetics:** The reaction proceeds rapidly to high yields under mild, often aqueous, conditions.
- **Spacer Benefits:** The PEG4 spacer is not merely a passive linker. It enhances the aqueous solubility of potentially hydrophobic substrates and provides a flexible, long-chain separation that can be critical for maintaining the biological activity of conjugated proteins or antibodies.



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Caption: Conceptual workflow of **4,7,10,13-Tetraoxahexadeca-1,15-diyne** in CuAAC.

Synthesis and Handling

While commercially available, an in-house synthesis may be required for specific research applications or large-scale needs.

Representative Synthesis Protocol

The most direct and reliable method for synthesizing this molecule is a Williamson ether synthesis. This protocol is chosen for its high efficiency, use of readily available starting materials, and scalability. The causality is straightforward: a strong base deprotonates the hydroxyl groups of tetraethylene glycol, creating nucleophilic alkoxides that then attack the electrophilic carbon of propargyl bromide, forming the desired ether linkages.

Reagents & Equipment:

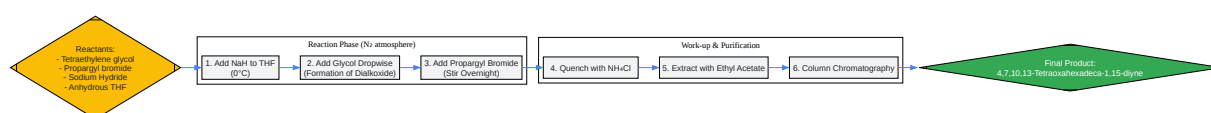
- Tetraethylene glycol
- Propargyl bromide (handle with care, lachrymator)

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel, rotary evaporator, column chromatography setup (silica gel)

Detailed Methodology:

- **Reaction Setup:** Under a nitrogen atmosphere, add anhydrous THF to a three-neck round-bottom flask equipped with a magnetic stirrer.
- **Base Addition:** Carefully add sodium hydride (2.2 equivalents) to the THF and cool the suspension to 0°C using an ice bath.
- **Nucleophile Formation:** Dissolve tetraethylene glycol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via an addition funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete formation of the dialkoxide.
- **Electrophile Addition:** Cool the reaction mixture back to 0°C. Add propargyl bromide (2.5 equivalents) dropwise. Caution: This reaction is exothermic. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to neutralize excess NaH.
- **Work-up:** Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a clear oil.
- Characterization: Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and mass spectrometry.



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- 3. chemuniverse.com [chemuniverse.com]
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